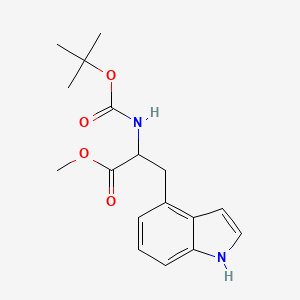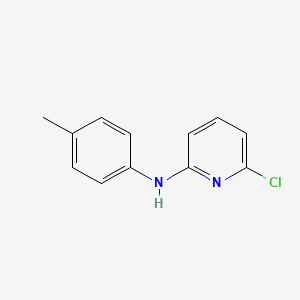
4-(3-chlorophényl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as CCT, is a synthetic compound used in scientific research. It has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and medicine. CCT is a heterocyclic compound and is composed of a three-ring structure, containing a nitrogen atom, a carbon atom, and a chlorine atom. It is a white crystalline solid with a melting point of 174-176°C.
Applications De Recherche Scientifique
Activité anticonvulsivante
Le composé a été étudié pour son potentiel en tant que médicament anticonvulsivant. L'administration chronique d'un composé similaire, la 5-(3-chlorophényl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), a donné des résultats prometteurs chez les organismes vivants . Le composé agit sur les canaux sodium dépendants du voltage et présente une activité anticonvulsivante dans les tests de convulsion maximale induite par électrochoc (MES) et de 6 Hz chez la souris .
Activité antibactérienne
Le composé a été synthétisé et testé pour son activité antibactérienne. Un composé similaire, le 2-{[4-(4-bromophényl)pipérazin-1-yl)]méthyl}-4-(3-chlorophényl)-5-(4-méthoxyphényl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a montré une activité antibactérienne prometteuse .
Activité antivirale
Le composé a des applications potentielles dans la recherche antivirale. Une série de dérivés de la 5-(4-chlorophényl)-N-substituée-N-1,3,4-thiadiazole-2-sulfonamide a été synthétisée et a montré une certaine activité anti-virus de la mosaïque du tabac .
Modulation pharmacocinétique
Le composé peut être utilisé pour moduler positivement les propriétés pharmacocinétiques d'une substance médicamenteuse . Ceci est particulièrement utile dans le développement de nouveaux produits pharmaceutiques.
Maladies neurodégénératives
Le composé a des applications potentielles dans le traitement des maladies neurodégénératives. La pipérazine, un motif structural courant présent dans le composé, est un composant des traitements potentiels de la maladie de Parkinson et de la maladie d'Alzheimer .
Activité antifongique
Le composé a des applications potentielles dans la recherche antifongique. Les dérivés de la sulfonamide, qui sont associés au composé, auraient des propriétés antifongiques .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that similar compounds can bind to their targets, altering their function and leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have varying pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of these compounds. Factors such as temperature, pH, and the presence of other compounds can affect how these compounds interact with their targets and their overall effectiveness .
Analyse Biochimique
Biochemical Properties
4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially inducing apoptosis in certain cell types . Furthermore, 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to affect cell proliferation and differentiation, impacting overall cell function .
Molecular Mechanism
At the molecular level, 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme’s function, leading to increased acetylcholine levels . Additionally, 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and neurotransmission . For example, its inhibition of acetylcholinesterase affects the cholinergic pathway, leading to altered neurotransmitter levels . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress response .
Transport and Distribution
The transport and distribution of 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and toxicity. For instance, higher accumulation in neural tissues may enhance its neurotoxic effects .
Subcellular Localization
The subcellular localization of 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, thereby influencing its overall biochemical effects .
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYUHSFPNNTNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702229 | |
| Record name | 4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80240-38-6 | |
| Record name | 4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)

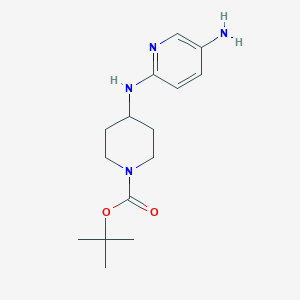
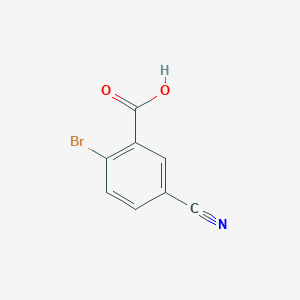
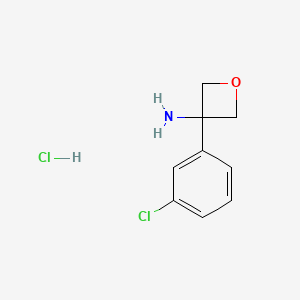
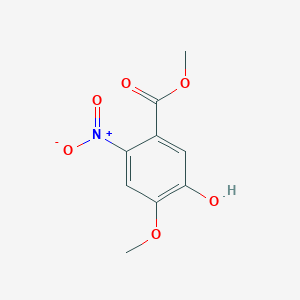
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)

